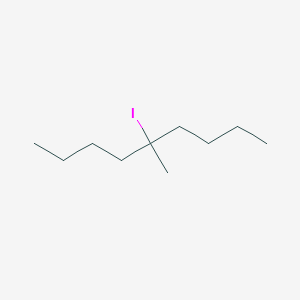

5-Iodo-5-methylnonane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115818-57-0 |

|---|---|

Molecular Formula |

C10H21I |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

5-iodo-5-methylnonane |

InChI |

InChI=1S/C10H21I/c1-4-6-8-10(3,11)9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

CVZSHQGDEFHUQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CCCC)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Iodo-5-methylnonane from 5-methyl-5-nonanol

This document provides a comprehensive technical overview of the synthesis of 5-Iodo-5-methylnonane from its precursor, 5-methyl-5-nonanol. The described methodology is based on the well-established acid-catalyzed nucleophilic substitution reaction (SN1), a robust and widely used method for the conversion of tertiary alcohols to their corresponding alkyl halides. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development, offering detailed protocols, quantitative data, and a visual representation of the experimental workflow.

The core of this transformation involves the reaction of 5-methyl-5-nonanol with an iodide source, typically an alkali metal iodide such as potassium iodide (KI), in the presence of a non-oxidizing acid like phosphoric acid (H₃PO₄). The acid facilitates the formation of a stable tertiary carbocation by protonating the hydroxyl group, which subsequently departs as a water molecule. The iodide ion then acts as a nucleophile, attacking the carbocation to yield the desired this compound.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis, assuming a starting scale of 10.0 grams of 5-methyl-5-nonanol.

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount Used | Role |

| 5-methyl-5-nonanol | C₁₀H₂₂O | 158.28 | 0.0632 | 10.0 g | Starting Material |

| Potassium Iodide | KI | 166.00 | 0.0948 | 15.7 g | Iodide Source |

| Phosphoric Acid (85%) | H₃PO₄ | 98.00 | 0.126 | 8.6 mL | Acid Catalyst |

| This compound | C₁₀H₂₁I | 268.18 | - | ~14.3 g (85% Yield) | Product |

Note: The theoretical yield is 16.95 g. The expected yield is based on typical outcomes for this reaction type.

Detailed Experimental Protocol

1. Reagent Preparation and Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g (0.0632 mol) of 5-methyl-5-nonanol, 15.7 g (0.0948 mol, 1.5 equivalents) of potassium iodide, and 50 mL of n-pentane.

-

While stirring, slowly add 8.6 mL of 85% phosphoric acid to the mixture through the top of the condenser. The addition should be done cautiously as some heat may be generated.

2. Reaction Execution:

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux with vigorous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates the completion of the reaction.

3. Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and shake vigorously.

-

Two layers will form. Separate the organic layer (top layer) from the aqueous layer (bottom layer).

-

Wash the organic layer sequentially with:

-

50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine (indicated by the disappearance of any brown/purple color).

-

50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

50 mL of brine (saturated aqueous NaCl solution) to aid in the removal of water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

4. Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent (n-pentane) under reduced pressure using a rotary evaporator.

-

The resulting crude product, a pale yellow oil, should be purified by vacuum distillation to obtain the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial mixing of reactants to the final purification of the product.

Theoretical Stability of 5-Iodo-5-methylnonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tertiary haloalkanes are a class of organic compounds characterized by a halogen atom attached to a tertiary carbon. Their reactivity is markedly different from that of primary and secondary haloalkanes, primarily due to the structural and electronic environment of the carbon-halogen bond. 5-Iodo-5-methylnonane serves as a pertinent exemplar of this class, featuring a bulky nonane backbone and an iodine atom, the largest and most polarizable of the common halogens. Understanding the stability of such molecules is paramount for their effective use in synthesis and for predicting their behavior in various chemical and biological systems.

Factors Governing the Stability of this compound

The stability of this compound is not a singular property but rather a composite of several contributing factors. These include the inherent weakness of the carbon-iodine bond, the steric environment surrounding the tertiary carbon, and the relative stability of the potential carbocation intermediate.

The Carbon-Iodine (C-I) Bond

The carbon-halogen bond strength decreases down the group, with the C-I bond being the weakest.[1][2] This is a direct consequence of the increasing atomic size of the halogen and the correspondingly longer and more diffuse orbital overlap with carbon. The relatively low bond dissociation energy of the C-I bond makes iodoalkanes, including this compound, the most reactive among the haloalkanes.[1]

Table 1: General Carbon-Halogen Bond Enthalpies

| Bond | Average Bond Enthalpy (kJ/mol) |

| C-F | 485 |

| C-Cl | 339 |

| C-Br | 285 |

| C-I | 213 |

Note: These are average values and can vary slightly depending on the specific molecular structure.

Steric Hindrance

The methyl and two butyl groups attached to the tertiary carbon in this compound create significant steric hindrance.[3][4] This steric bulk physically impedes the approach of nucleophiles, making bimolecular substitution (SN2) reactions highly unfavorable. The congestion around the reactive center influences not only the reaction mechanism but also the overall stability of the molecule by introducing strain.[4]

Carbocation Stability

Tertiary haloalkanes readily undergo unimolecular substitution (SN1) and elimination (E1) reactions due to the formation of a relatively stable tertiary carbocation intermediate.[5][6][7][8] The positive charge on the tertiary carbon in the 5-methylnonan-5-yl cation is stabilized by the electron-donating inductive effect and hyperconjugation of the surrounding alkyl groups.[9] This inherent stability of the carbocation intermediate provides a low-energy pathway for the departure of the iodide leaving group.[8][10][11]

Predicted Reactivity and Decomposition Pathways

Based on the principles outlined above, the reactivity of this compound is expected to be dominated by reactions that proceed through a tertiary carbocation intermediate.

SN1 and E1 Reactions

In the presence of a nucleophile, this compound is predicted to undergo SN1 and E1 reactions. The first and rate-determining step in both mechanisms is the heterolytic cleavage of the C-I bond to form the tertiary carbocation and an iodide ion.[5][6] The carbocation can then be attacked by a nucleophile to yield a substitution product or lose a proton from an adjacent carbon to form an alkene (elimination product).

Figure 1: General SN1 and E1 reaction pathway for this compound.

Thermal Decomposition

While specific experimental data is unavailable, it can be theorized that upon heating, this compound would likely undergo elimination to form a mixture of alkenes. The formation of the more substituted alkene (Zaitsev's rule) is generally favored due to its greater thermodynamic stability.

Theoretical Experimental Protocols

To experimentally investigate the stability of this compound, the following protocols could be employed.

Solvolysis Rate Study (SN1 Reactivity)

Objective: To determine the rate of solvolysis of this compound in a protic solvent (e.g., ethanol or acetic acid).

Methodology:

-

A solution of this compound of known concentration is prepared in the chosen solvent.

-

The reaction is maintained at a constant temperature in a thermostated bath.

-

Aliquots of the reaction mixture are withdrawn at regular time intervals.

-

The concentration of the iodide ion formed is determined by titration with a standardized silver nitrate solution.

-

The rate constant for the reaction is calculated from the rate of appearance of the iodide ion, which corresponds to the rate of disappearance of the this compound.

Figure 2: Experimental workflow for a solvolysis rate study.

Computational Chemistry Approach

Objective: To theoretically model the stability and decomposition pathways of this compound.

Methodology:

-

The structure of this compound is modeled using a computational chemistry software package.

-

Geometry optimization and frequency calculations are performed using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).

-

The bond dissociation energy of the C-I bond is calculated.

-

The transition state for the SN1 reaction (formation of the carbocation) is located and its energy is calculated to determine the activation energy.

-

The energies of the potential SN1 and E1 products are calculated to determine the reaction thermodynamics.

Figure 3: Workflow for computational analysis of stability.

Conclusion

The stability of this compound is a multifaceted topic deeply rooted in the fundamental principles of organic chemistry. While direct experimental data remains elusive, a strong theoretical framework can be constructed. The inherent weakness of the carbon-iodine bond predisposes the molecule to reactions involving its cleavage. The significant steric hindrance around the tertiary carbon disfavors bimolecular reactions, while the stability of the resulting tertiary carbocation provides a favorable pathway for unimolecular substitution and elimination reactions. The proposed experimental and computational protocols offer a roadmap for future investigations to quantify the stability and reactivity of this and similar tertiary iodoalkanes. A thorough understanding of these theoretical principles is crucial for any researcher or professional working with such compounds, enabling informed decisions in synthesis, handling, and application development.

References

- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 2. issr.edu.kh [issr.edu.kh]

- 3. quora.com [quora.com]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. vedantu.com [vedantu.com]

- 8. reddit.com [reddit.com]

- 9. organic chemistry - Why are tertiary alkyl halides obtained in higher yield than secondary or primary during free radical halogenation of alkanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. quora.com [quora.com]

The Unimolecular Reactivity of Tertiary Alkyl Iodides: A Technical Guide

Tertiary alkyl iodides represent a unique class of electrophiles in organic chemistry, characterized by a sterically hindered carbon center bonded to an excellent leaving group. Their reactivity is dominated by unimolecular pathways, leading to a delicate balance between substitution and elimination products. This guide provides an in-depth analysis of the factors governing these reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations for researchers in organic synthesis and drug development.

Core Reactivity: The SN1 and E1 Pathways

Due to significant steric hindrance from the three alkyl groups, the backside attack required for a bimolecular (S(_N)2) reaction is practically impossible for tertiary alkyl iodides.[1][2][3] Consequently, their reactivity is almost exclusively governed by unimolecular mechanisms: Nucleophilic Substitution (S(_N)1) and Elimination (E1).

Both pathways proceed through a common rate-determining step: the spontaneous dissociation of the carbon-iodine bond to form a stable tertiary carbocation intermediate.[4][5][6] The stability of this carbocation is paramount and is enhanced by the inductive effect of the surrounding alkyl groups.[4] The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodide an excellent leaving group and facilitating the formation of the carbocation.[5][7][8][9]

The carbocation intermediate can then undergo one of two competing, rapid steps:

-

S(_N)1 Pathway: The carbocation is attacked by a nucleophile, leading to a substitution product.

-

E1 Pathway: The carbocation is deprotonated at a beta-carbon by a base (which can be the solvent or the nucleophile), leading to the formation of an alkene.

The overall mechanism is a two-step process, with the first step being the slow, rate-limiting ionization.

Factors Influencing the S(_N)1/E1 Competition

The ratio of substitution to elimination products is highly sensitive to the reaction conditions. Understanding and controlling these factors is crucial for synthetic applications.

Nature of the Nucleophile/Base

The dual role of the reagent as both a nucleophile and a base is a key determinant.

-

Strong, Non-hindered Bases: Reagents like hydroxide (HO⁻) or alkoxides (RO⁻) significantly favor the E2 pathway, even though S(_N)1/E1 is the primary mechanism for tertiary substrates.[10] However, in the context of unimolecular reactions, a stronger base will more effectively deprotonate the carbocation, increasing the proportion of the E1 product.

-

Weak Bases/Good Nucleophiles: Weakly basic species, such as water (H₂O), alcohols (ROH), and halide ions (I⁻, Br⁻), favor the S(_N)1 pathway.[10] These reagents are poor proton abstractors and are more likely to attack the electrophilic carbocation.

-

Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide, are designed to favor elimination.[11] While they primarily promote E2 reactions, in any competing unimolecular context, their steric bulk makes nucleophilic attack on the carbocation difficult, thus favoring E1.[1][11]

Solvent Effects

The solvent plays a critical role in stabilizing the charged intermediates and transition states of the S(_N)1 and E1 pathways.

-

Polar Protic Solvents: Solvents like water, ethanol, and acetic acid are ideal for promoting S(_N)1 and E1 reactions.[12] Their high dielectric constant helps stabilize the forming carbocation and iodide ion, lowering the activation energy of the rate-determining step.[12] Furthermore, their ability to act as hydrogen bond donors solvates the leaving group, further facilitating its departure.[12][13]

-

Polar Aprotic Solvents: Solvents such as acetone or DMSO can also support these reactions due to their polarity but are generally less effective than protic solvents at stabilizing the transition state.[14]

-

Solvent as a Reagent (Solvolysis): In many cases, the solvent itself acts as the nucleophile or base in a process called solvolysis.[12][15] For example, dissolving tert-butyl iodide in ethanol yields both the substitution product (tert-butyl ethyl ether) and the elimination product (isobutylene).[16]

Temperature

Elimination reactions generally have a higher activation energy than substitution reactions because they involve breaking an additional C-H bond. Furthermore, elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, favoring the reaction with a positive ΔS. Therefore, higher temperatures favor the E1 pathway over the S(_N)1 pathway .[16][17]

Quantitative Data on Reactivity

The interplay of the factors described above dictates the reaction rates and product distributions. The following tables summarize quantitative data from various studies.

Table 1: Relative Solvolysis Rates of Tertiary Alkyl Halides

| Substrate (R-X) | Leaving Group | Solvent (80% Ethanol) | Relative Rate (k(_{rel})) |

| (CH₃)₃C-F | F | 80% EtOH | ~10⁻⁵ |

| (CH₃)₃C-Cl | Cl | 80% EtOH | 1 |

| (CH₃)₃C-Br | Br | 80% EtOH | 40 |

| (CH₃)₃C-I | I | 80% EtOH | 100 |

This table illustrates the superior leaving group ability of iodide compared to other halogens, leading to a significantly faster solvolysis rate.

Table 2: Product Distribution in the Solvolysis of tert-Butyl Iodide

| Solvent | Temperature (°C) | % S(_N)1 Product | % E1 Product |

| 80% Aqueous Ethanol | 25 | 83 | 17 |

| 80% Aqueous Ethanol | 65 | 65 | 35 |

| Pure Ethanol | 25 | 81 | 19 |

| Pure Ethanol | 55 | 64 | 36 |

| Acetic Acid | 25 | >99 | <1 |

This data demonstrates how increasing temperature favors the elimination product and how a more nucleophilic, less basic solvent (acetic acid) can strongly favor substitution.

Experimental Protocols

Protocol: Kinetic Study of the Solvolysis of tert-Butyl Iodide

This experiment measures the rate of the S(_N)1/E1 reaction by monitoring the production of hydriodic acid (HI).

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl iodide in an aqueous ethanol solvent.

Materials:

-

tert-Butyl iodide

-

80% Ethanol / 20% Water (v/v) solvent mixture

-

0.01 M standardized Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Ice bath, constant temperature water bath (25°C), burette, pipettes, Erlenmeyer flasks.

Procedure:

-

Reaction Setup: Prepare a stock solution of ~0.1 M tert-butyl iodide in 80% ethanol. To do this, accurately weigh the required amount of tert-butyl iodide and dissolve it in a volumetric flask with the 80% ethanol solvent.

-

Initiation: Transfer 100.0 mL of the tert-butyl iodide solution into a larger flask and place it in the constant temperature bath set to 25°C. Start a timer as soon as the flask is placed in the bath.

-

Sampling: At regular time intervals (e.g., every 10 minutes for 90 minutes), withdraw a 10.0 mL aliquot from the reaction flask using a pipette.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to an Erlenmeyer flask containing ~20 mL of ice-cold acetone. The cold temperature and less polar solvent dramatically slow the reaction rate.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate the generated HI with the standardized 0.01 M NaOH solution until the faint pink endpoint is reached. Record the volume of NaOH used.

-

"Infinity" Point: After ~24 hours (or after heating the remaining reaction mixture to 50°C for 30 minutes to drive it to completion), take a final 10.0 mL aliquot. Titrate this "infinity" sample (V(_{∞})) to determine the total amount of HI produced upon complete reaction.

-

Data Analysis: The rate constant k is determined using the integrated first-order rate law: ln(V({∞}) - V({t})) = -kt + ln(V({∞})) A plot of ln(V({∞}) - V(_{t})) versus time (t) will yield a straight line with a slope of -k.

Applications in Synthesis and Drug Development

While primary and secondary alkyl iodides are workhorses in S(_N)2 reactions, the unique reactivity of tertiary alkyl iodides provides specific synthetic utility.

-

Alkene Synthesis: When elimination is desired, treating a tertiary alkyl iodide with a strong, non-nucleophilic base is an effective method for synthesizing tetrasubstituted alkenes, which can be difficult to access via other routes.[18][19]

-

Protecting Groups: The tert-butyl group is sometimes used to protect alcohols or carboxylic acids. While typically installed using other reagents, the principles of tertiary carbocation stability are central to both the installation and the acidic cleavage of such groups.

-

Mechanistic Probes: Due to their well-defined reactivity profile (no S(_N)2), tertiary alkyl iodides are often used as model substrates in physical organic chemistry to study the effects of solvent and nucleophile on pure S(_N)1/E1 pathways.[20]

-

Drug Development: The introduction of a tertiary alkyl (e.g., tert-butyl) or other quaternary carbon center is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation.[21] While direct alkylation with a tertiary iodide is rare due to the competing elimination, synthetic routes that generate the key tertiary carbocation intermediate rely on the same principles of reactivity.[22] Recent methods have explored novel, transition-metal-free ways to form C-N bonds at tertiary centers using alkyl iodides, overcoming the classic limitation of E2 elimination.[22]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. doubtnut.com [doubtnut.com]

- 4. physicsforums.com [physicsforums.com]

- 5. theory.labster.com [theory.labster.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vedantu.com [vedantu.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Khan Academy [khanacademy.org]

- 18. testbook.com [testbook.com]

- 19. byjus.com [byjus.com]

- 20. researchgate.net [researchgate.net]

- 21. ijrpr.com [ijrpr.com]

- 22. Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Iodo-5-methylnonane and related iodoalkane compounds. It covers the synthesis, chemical properties, and known biological activities of this class of molecules, with a focus on their potential applications in research and drug development.

Chemical Synthesis and Properties

This compound is a tertiary iodoalkane. While specific literature on its synthesis is scarce, a highly plausible and efficient method involves the nucleophilic substitution of the corresponding tertiary alcohol, 5-methyl-5-nonanol. This conversion can be achieved through various established protocols for the synthesis of tertiary alkyl iodides from tertiary alcohols.

Synthesis of this compound

A common and effective method for the synthesis of tertiary iodides from tertiary alcohols is the reaction with hydrogen iodide (HI), which can be generated in situ from sodium iodide and a strong acid like phosphoric acid. The reaction proceeds via an S(_N)1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), followed by the departure of water to form a stable tertiary carbocation. The iodide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Experimental Protocol: Synthesis of this compound from 5-methyl-5-nonanol

Materials:

-

5-methyl-5-nonanol

-

Sodium iodide (NaI)

-

Concentrated phosphoric acid (H(_3)PO(_4))

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-methyl-5-nonanol (1 equivalent), sodium iodide (1.5 equivalents), and a suitable solvent like diethyl ether.

-

Slowly add concentrated phosphoric acid (2 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated sodium thiosulfate solution to remove any unreacted acid and iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of this compound:

Physicochemical Properties

Quantitative data for this compound and related compounds are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C(_10)H(_21)I |

| Molecular Weight | 268.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: Comparison of Related Iodoalkanes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Iodooctane | C(_8)H(_17)I | 240.12 | 225-226 |

| 1-Iododecane | C(_10)H(_21)I | 268.18 | 265-267 |

| 2-Iodooctane | C(_8)H(_17)I | 240.12 | 210-212 |

| 2-Iododecane | C(_10)H(_21)I | 268.18 | 115-117 (at 10 mmHg) |

Biological Activities and Potential Applications

While no specific biological activities have been reported for this compound, the broader class of iodoalkanes and organoiodine compounds exhibit a range of biological effects, from antimicrobial and cytotoxic to potential roles in signaling pathways.

Antimicrobial Activity

Long-chain haloalkanes, including iodoalkanes, are known to possess antimicrobial properties. Their lipophilic nature allows them to intercalate into bacterial cell membranes, disrupting membrane integrity and leading to cell death. The specific efficacy of this compound against various bacterial and fungal strains has not been determined but warrants investigation.

Cytotoxicity and Anticancer Potential

Several organoiodine compounds have demonstrated cytotoxic effects against cancer cell lines. A notable example is the induction of apoptosis in breast cancer cells by molecular iodine and its metabolite, 6-iodolactone.[1][2][3] This suggests that other iodo-compounds, potentially including this compound, could exhibit similar properties. The mechanism of action is believed to involve the activation of specific signaling pathways leading to programmed cell death.

Signaling Pathway: Apoptosis Induction by 6-Iodolactone in Breast Cancer Cells

The antiproliferative effects of molecular iodine in breast cancer are mediated by its conversion to 6-iodolactone, a derivative of arachidonic acid. 6-iodolactone then acts as a signaling molecule, activating the peroxisome proliferator-activated receptor gamma (PPARγ).[4] Activation of PPARγ is thought to upregulate pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic caspase-dependent apoptotic pathway.[2] Additionally, at higher concentrations, iodine can induce apoptosis through a caspase-independent pathway involving the apoptosis-inducing factor (AIF) and poly(ADP-ribose) polymerase-1 (PARP1).[1][2]

References

- 1. Signaling pathways involved in the antiproliferative effect of molecular iodine in normal and tumoral breast cells: evidence that 6-iodolactone mediates apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erc.bioscientifica.com [erc.bioscientifica.com]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 5-Iodo-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide based on established chemical principles and data from analogous structures. To date, a specific discovery and initial characterization of 5-Iodo-5-methylnonane has not been prominently reported in publicly accessible scientific literature. This guide, therefore, presents a hypothetical yet experimentally sound approach to its synthesis and characterization.

Introduction

This compound is a tertiary alkyl iodide. While its specific properties and applications are yet to be documented, its structural features—a branched alkyl chain with a sterically hindered iodine atom—suggest potential utility in various areas of chemical synthesis and drug discovery. Tertiary alkyl halides are valuable intermediates in organic synthesis, often used in nucleophilic substitution and elimination reactions. The presence of iodine, a heavy halogen, can also impart unique physical and biological properties. This guide outlines a plausible pathway for the synthesis and initial characterization of this novel compound.

Proposed Synthesis

The most direct and reliable method for the synthesis of a tertiary alkyl iodide is from the corresponding tertiary alcohol. Direct iodination of the parent alkane, 5-methylnonane, is generally not a viable method due to the high reactivity and lack of selectivity of the tertiary C-H bond, which could lead to a mixture of products and elimination side reactions.

The proposed synthetic pathway involves a two-step process starting from commercially available reagents:

-

Synthesis of the precursor alcohol, 5-methyl-5-nonanol.

-

Conversion of 5-methyl-5-nonanol to this compound.

A workflow for the proposed synthesis is detailed below.

Quantum Chemical Calculations for 5-Iodo-5-methylnonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties, synthesis, and reactivity of the tertiary iodoalkane, 5-Iodo-5-methylnonane. This document details theoretical calculations, experimental protocols, and potential reaction pathways relevant to the study and application of this and similar halogenated organic molecules in research and drug development.

Introduction

This compound is a tertiary iodoalkane. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen atom, such as influencing lipophilicity, metabolic stability, and binding interactions.[1] Tertiary iodoalkanes, in particular, are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, often participating in nucleophilic substitution reactions. This guide focuses on the computational characterization and synthetic considerations for this compound, providing a foundational understanding for its potential applications.

Quantum Chemical Calculations

Due to the limited availability of experimental data for this compound, quantum chemical calculations offer a powerful tool for predicting its structural and spectroscopic properties. Density Functional Theory (DFT) is a robust method for such investigations of organoiodine compounds.

Computational Methodology

The geometric and electronic properties of this compound were calculated using Density Functional Theory (DFT). The B3LYP functional with a triple-ζ basis set, incorporating polarization and diffuse functions, is a suitable level of theory for geometry optimization and frequency calculations. For iodine, an effective core potential (ECP) is often employed to account for relativistic effects. Dispersion corrections, such as Grimme's D3, are also recommended for accurate energy calculations.

Workflow for Quantum Chemical Calculations:

Predicted Structural Parameters

The following table summarizes the predicted key structural parameters for this compound obtained from DFT calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C5-I | 2.18 |

| C5-C4 | 1.55 |

| C5-C6 | 1.55 |

| C5-CH3 | 1.54 |

| **Bond Angles (°) ** | |

| I-C5-C4 | 108.5 |

| I-C5-C6 | 108.5 |

| I-C5-CH3 | 109.0 |

| C4-C5-C6 | 111.0 |

Predicted Spectroscopic Data

Predicted NMR and IR spectroscopic data are crucial for the identification and characterization of this compound.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift |

| C5-C H3 | 1.95 | 35.2 |

| C 5-I | - | 45.8 |

| C 4/6 | 1.80 | 48.1 |

| C 3/7 | 1.35 | 25.3 |

| C 2/8 | 1.30 | 22.9 |

| C 1/9 | 0.90 | 14.1 |

Note: Predicted chemical shifts are relative to TMS. For comparison, the experimental 13C NMR chemical shifts for 2-iodo-2-methylpropane are approximately 43.4 ppm for the methyl carbons and 40.4 ppm for the carbon bonded to iodine.[2]

Table 3: Key Predicted IR Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency |

| C-H stretch (sp3) | 2950-2850 |

| C-H bend | 1465-1375 |

| C-I stretch | 500-600 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of tertiary iodoalkanes is the reaction of the corresponding tertiary alcohol with an iodinating agent.

Reaction: 5-methylnonan-5-ol → this compound

Detailed Protocol:

-

Reagents:

-

5-methylnonan-5-ol

-

Sodium iodide (NaI)

-

Cerium(III) chloride heptahydrate (CeCl3·7H2O)

-

Acetonitrile (CH3CN)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a stirred suspension of 5-methylnonan-5-ol (1.0 eq) and sodium iodide (1.2 eq) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 eq).[3]

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Synthesis and Purification Workflow:

Reactivity and Signaling Pathways

Tertiary iodoalkanes like this compound are expected to undergo nucleophilic substitution reactions primarily through an SN1 mechanism. This is due to the steric hindrance around the tertiary carbon, which disfavors the backside attack required for an SN2 reaction, and the ability to form a relatively stable tertiary carbocation intermediate.

SN1 Reaction Mechanism

The SN1 reaction of this compound with a nucleophile (Nu-) proceeds in two main steps:

-

Formation of a carbocation: The carbon-iodine bond breaks heterolytically, with the iodine atom leaving as an iodide ion (I-). This is the slow, rate-determining step and results in the formation of a planar tertiary carbocation.

-

Nucleophilic attack: The nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture if the carbon were chiral.

Reaction Coordinate Diagram for SN1 Reaction:

Conclusion

This technical guide has provided a detailed theoretical and practical framework for the study of this compound. The presented quantum chemical calculations offer valuable predictions of its structural and spectroscopic properties, which can guide experimental characterization. The detailed synthetic protocol provides a clear pathway for its preparation, and the discussion of its reactivity via the SN1 mechanism offers insights into its potential as a synthetic intermediate. This information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

References

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Methodological & Application

Application Notes and Protocols for Grignard Reaction with 5-Iodo-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a Grignard reagent from the tertiary alkyl halide, 5-iodo-5-methylnonane, and its subsequent reaction with a carbonyl compound to form a tertiary alcohol. The formation of Grignard reagents from sterically hindered tertiary halides can be challenging due to competing elimination reactions. Therefore, careful control of reaction conditions and activation of the magnesium surface are critical for success.

Data Presentation

Due to the lack of specific literature data for the Grignard reaction of this compound, the following table presents expected yields based on reactions with similar tertiary alkyl halides.[1] Optimization of the reaction conditions will be necessary to achieve comparable results.

| Substrate | Halide | Grignard Reagent Yield (%) | Reference Compound Example |

| This compound | Iodide | 50-70 (estimated) | tert-Amyl chloride |

| tert-Amyl Chloride | Chloride | ~75 | 2-Chloro-2-methylbutane |

| tert-Butyl Chloride | Chloride | ~83 | 2-Chloro-2-methylpropane |

Experimental Protocols

Part 1: Preparation of 5-methylnonyl-5-magnesium iodide

This protocol details the formation of the Grignard reagent from this compound. The use of anhydrous solvents and inert atmosphere is crucial for the success of this reaction.[2][3][4][5]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under vacuum and cool under a stream of inert gas to ensure all moisture is removed.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[2][3][6][7] Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is visible and coats the surface of the magnesium. This process helps to remove the passivating magnesium oxide layer.[3][6] Allow the flask to cool to room temperature.

-

Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

-

Maintaining the Reaction: The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary. Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle warming for an additional 1-2 hours to ensure complete consumption of the alkyl iodide. The resulting gray to brownish solution is the Grignard reagent, 5-methylnonyl-5-magnesium iodide, and should be used immediately in the next step.

Part 2: Reaction with a Carbonyl Compound (Example: Acetone)

This protocol describes the reaction of the prepared Grignard reagent with acetone to form 2,5-dimethyl-5-nonanol, a tertiary alcohol.[5][8][9][10][11]

Materials:

-

5-methylnonyl-5-magnesium iodide solution (from Part 1)

-

Anhydrous acetone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Addition of Carbonyl: Prepare a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. An exothermic reaction will occur.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation of Product: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure tertiary alcohol, 2,5-dimethyl-5-nonanol.

Mandatory Visualization

Caption: Experimental workflow for the Grignard reaction of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Does anyone know the best way to activate magnesium for the... - ECHEMI [echemi.com]

- 8. coconote.app [coconote.app]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. leah4sci.com [leah4sci.com]

Application Notes and Protocols for 5-Iodo-5-methylnonane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-5-methylnonane is a tertiary alkyl iodide with potential applications as an alkylating agent in organic synthesis. While specific literature examples detailing its use are scarce, its chemical structure suggests utility in introducing the bulky and lipophilic 5-methylnonyl group onto various molecular scaffolds. This document provides a theoretical framework for its application, including potential synthetic routes, hypothetical experimental protocols for alkylation reactions, and a discussion of the potential significance of the 5-methylnonyl moiety in medicinal chemistry. The protocols and data presented herein are based on established principles of organic chemistry for tertiary alkyl halides and are intended to serve as a starting point for experimental investigation.

Introduction

Alkylating agents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Tertiary alkyl halides, such as this compound, are valuable precursors for creating sterically hindered structures. The 5-methylnonyl group, a ten-carbon branched alkyl chain, can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. These properties are of critical interest in drug design and materials science.[1] This document outlines the potential synthetic utility of this compound as an alkylating agent.

Synthesis of this compound

This compound can be synthesized from the corresponding tertiary alcohol, 5-methyl-5-nonanol. The reaction of a tertiary alcohol with hydrogen iodide, generated in situ from an alkali metal iodide and a non-oxidizing acid like phosphoric acid, is a common method for the preparation of tertiary iodoalkanes.[2][3]

Reaction Scheme:

Hypothetical Application: Friedel-Crafts Alkylation

A primary application for a tertiary alkyl iodide like this compound is in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, the tertiary carbocation generated from this compound can alkylate aromatic rings.

Experimental Protocol: Lewis Acid-Catalyzed Alkylation of Anisole

This protocol describes a hypothetical procedure for the alkylation of anisole with this compound.

Materials:

-

This compound

-

Anisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.2 eq).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add anisole (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkylated anisole product.

Data Presentation (Hypothetical)

| Parameter | Value |

| Reactants | This compound, Anisole |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours (monitored by TLC) |

| Hypothetical Yield | 60-75% |

| Purification Method | Silica Gel Column Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed Friedel-Crafts alkylation experiment.

Caption: Workflow for Friedel-Crafts Alkylation.

Relevance in Drug Development

The introduction of alkyl groups can significantly impact the pharmacological profile of a drug candidate. The 5-methylnonyl group, being a bulky and lipophilic moiety, could be used to:

-

Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes.

-

Modulate Binding Affinity: The steric bulk of the group can influence how a molecule fits into a biological target's binding pocket.

-

Improve Metabolic Stability: The tertiary carbon atom can be less susceptible to metabolic oxidation compared to primary or secondary carbons.[1]

-

Explore Structure-Activity Relationships (SAR): The 5-methylnonyl group can serve as a non-classical bioisostere for other bulky groups, allowing for fine-tuning of a compound's properties.[4]

Signaling Pathway Diagram (Hypothetical)

If the 5-methylnonyl-containing compound were designed as a kinase inhibitor, it might interact with a hypothetical signaling pathway as follows:

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Notes and Protocols for the Nucleophilic Substitution of 5-Iodo-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution of 5-iodo-5-methylnonane, a tertiary alkyl halide. Due to significant steric hindrance around the tertiary carbon center, this substrate exclusively undergoes nucleophilic substitution via a unimolecular (SN1) mechanism. This process involves the formation of a stable tertiary carbocation intermediate, which then reacts with a nucleophile.

General Reaction Scheme

The overall transformation involves the replacement of the iodine atom in this compound with a nucleophile (Nu).

Key Experimental Considerations

-

Solvent: Polar protic solvents such as water, ethanol, and acetone/water mixtures are ideal for promoting the ionization of the C-I bond to form the carbocation intermediate.

-

Nucleophile: Weak to moderately strong nucleophiles are suitable for SN1 reactions. The rate of reaction is independent of the nucleophile's concentration.

-

Temperature: Reactions are typically conducted at room temperature or with gentle heating to increase the rate of reaction.

-

Work-up: The work-up procedure generally involves separating the organic product from the aqueous phase, washing with brine to remove any remaining water-soluble impurities, and drying the organic layer.

Experimental Protocols

Three representative protocols for the nucleophilic substitution of this compound with different nucleophiles are provided below.

Protocol 1: Solvolysis with Water (Hydrolysis)

This protocol describes the reaction of this compound with water to form 5-methylnonan-5-ol.

Materials:

-

This compound

-

Acetone

-

Distilled water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

0.1 M Sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Burette

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of a 70:30 (v/v) acetone/water mixture.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by periodically titrating the liberated iodide (which forms HI in solution) with a standardized solution of sodium hydroxide.

-

To monitor the reaction, withdraw a 1 mL aliquot of the reaction mixture, add it to 10 mL of ethanol, and add a few drops of phenolphthalein indicator. Titrate with 0.1 M NaOH until a faint pink color persists.

-

Continue the reaction until the concentration of HI becomes constant, indicating the reaction is complete (approximately 24-48 hours).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of distilled water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 5-methylnonan-5-ol.

-

The product can be further purified by distillation.

Protocol 2: Solvolysis with Ethanol (Ethanolysis)

This protocol details the synthesis of 5-ethoxy-5-methylnonane from this compound and ethanol.

Materials:

-

This compound

-

Absolute ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.

-

Stir the solution at room temperature for 48-72 hours. The reaction can be gently heated to 40-50°C to increase the rate.

-

After the reaction is complete (as determined by TLC or GC-MS), pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

-

Separate the layers and wash the organic layer with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude 5-ethoxy-5-methylnonane can be purified by fractional distillation.

Protocol 3: Substitution with Sodium Azide

This protocol outlines the preparation of 5-azido-5-methylnonane. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 40 mL of DMSO.

-

Add 2.5 g of sodium azide to the solution.

-

Stir the mixture at room temperature for 24 hours. The reaction can be monitored by TLC.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers and wash the organic layer three times with 50 mL of water to remove the DMSO and any unreacted sodium azide.

-

Wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether using a rotary evaporator at low temperature to avoid decomposition of the azide product.

-

The final product, 5-azido-5-methylnonane, should be handled with care due to its potential instability.

Data Presentation

The following table summarizes the expected outcomes for the described nucleophilic substitution reactions of this compound.

| Nucleophile | Product | Solvent | Reaction Time (approx.) | Expected Yield (%) |

| Water (H₂O) | 5-methylnonan-5-ol | 70% Acetone/Water | 24-48 hours | 75-85 |

| Ethanol (EtOH) | 5-ethoxy-5-methylnonane | Ethanol | 48-72 hours | 70-80 |

| Sodium Azide (NaN₃) | 5-azido-5-methylnonane | DMSO | 24 hours | 80-90 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the SN1 nucleophilic substitution of this compound.

Caption: General experimental workflow for the SN1 nucleophilic substitution of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

The SN1 mechanism for the nucleophilic substitution of this compound proceeds through a two-step pathway involving the formation of a carbocation intermediate.

Caption: The SN1 reaction mechanism for the nucleophilic substitution of this compound.

Application Notes and Protocols for E1 Elimination Reactions of 5-Iodo-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E1 (Elimination, Unimolecular) reaction is a fundamental transformation in organic chemistry, leading to the formation of alkenes from alkyl halides. 5-Iodo-5-methylnonane, a tertiary alkyl iodide, serves as an excellent substrate for studying and utilizing the E1 pathway due to the stability of the resulting tertiary carbocation intermediate and the excellent leaving group ability of iodide. These application notes provide a detailed overview of the optimal conditions for promoting the E1 elimination of this compound, a summary of expected quantitative outcomes, and a comprehensive experimental protocol.

Key Principles of the E1 Reaction

The E1 reaction of this compound proceeds through a two-step mechanism:

-

Formation of a Carbocation: The carbon-iodine bond breaks heterolytically, with the iodide ion departing as the leaving group. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation at the C5 position.[1][2]

-

Deprotonation: A weak base, typically the solvent (solvolysis), abstracts a proton from a carbon atom adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene.

Several factors influence the rate and outcome of the E1 reaction, and understanding these is crucial for controlling the reaction pathway.

Conditions Favoring E1 Elimination of this compound

To favor the E1 elimination of this compound and minimize competing reactions, such as the SN1 (Substitution, Unimolecular) reaction, the following conditions are recommended:

-

Substrate: this compound is a tertiary alkyl halide. Tertiary halides are ideal for E1 reactions because they form the most stable carbocation intermediates.[2]

-

Base: A weak base is crucial for favoring the E1 pathway.[2] Strong bases would promote the competing E2 (Elimination, Bimolecular) reaction. In many E1 reactions, the solvent itself acts as the weak base in a process called solvolysis.[3]

-

Solvent: A polar protic solvent, such as ethanol or a mixture of ethanol and water, is optimal.[4] These solvents can stabilize the carbocation intermediate through solvation, facilitating its formation.

-

Temperature: Elevated temperatures favor elimination reactions over substitution reactions.[5][6] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the TΔS term more significant, favoring the elimination pathway.[6]

-

Leaving Group: Iodide is an excellent leaving group, which facilitates the initial ionization step of the E1 mechanism.

Data Presentation: Product Distribution in E1 Reactions of Tertiary Alkyl Halides

| Substrate | Solvent | Temperature (°C) | % E1 Product (Alkene) | % SN1 Product (Substitution) | Reference |

| t-Butyl Chloride | Water:Acetonitrile | 25 | 40 | 60 | [7][8][9] |

| t-Butyl Bromide | Ethanol | 25 | 19 | 81 | [5] |

| t-Amyl Bromide | Ethanol | 25 | 36 | 64 | [5] |

| t-Butyl Bromide | Ethanol | 55 | 35 | 65 | [5] |

Note: The data presented are for analogous systems and serve to illustrate the general trend of increasing elimination with higher temperatures and the competitive nature of SN1 reactions. Actual yields for this compound may vary.

Experimental Protocol: E1 Elimination of this compound via Solvolysis

This protocol describes a general procedure for the E1 elimination of this compound in an ethanol-water solvent system.

Materials:

-

This compound

-

Ethanol (95%)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of a 80:20 (v/v) ethanol:water solution.

-

Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or GC-MS to observe the disappearance of the starting material and the appearance of the alkene products.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Add 50 mL of deionized water to the separatory funnel and extract the organic products with two 30 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash them with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution to neutralize any acid formed, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture.

-

Analysis: Analyze the crude product by GC-MS to determine the ratio of the different alkene isomers (5-methylnon-4-ene and 5-methylnon-5-ene) and any SN1 substitution product (5-ethoxy-5-methylnonane or 5-methylnonan-5-ol).

Visualizations

Caption: Logical relationship of conditions favoring the E1 reaction.

Caption: Experimental workflow for the E1 elimination of this compound.

References

- 1. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 5-Iodo-5-methylnonane in the Total Synthesis of Natural Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

While a direct and specific application of 5-iodo-5-methylnonane in the total synthesis of a named natural product is not prominently documented in scientific literature, its structural features as a tertiary alkyl iodide suggest a primary role as a precursor for generating a nucleophilic C10 branched alkyl fragment. Such fragments are common motifs in various lipophilic natural products. The most probable synthetic application of this compound is in the formation of an organometallic reagent, such as a Grignard reagent, for the construction of key carbon-carbon bonds. This document outlines the potential applications, hypothetical experimental protocols, and relevant data for the use of this compound in the context of natural product synthesis.

Potential Applications in Natural Product Synthesis

The primary role of an alkyl iodide like this compound in a synthetic route is to act as an electrophile in substitution reactions or, more commonly, as a precursor to a nucleophilic organometallic species.

-

Formation of Grignard Reagents: The reaction of this compound with magnesium metal would yield the corresponding Grignard reagent, 5-methylnonan-5-ylmagnesium iodide. This powerful nucleophile can then be used to form carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, esters, and epoxides. This is a fundamental and widely used transformation in the assembly of complex molecular skeletons.[1][2][3][4]

-

Formation of Organolithium and Other Organometallic Reagents: While Grignard reagents are common, other organometallic species could also be prepared and might offer different reactivity or selectivity profiles.

-

Radical Reactions: Alkyl iodides can serve as precursors for alkyl radicals under the influence of radical initiators or photolytic conditions. These radicals can participate in various C-C bond-forming reactions, including conjugate additions and cyclizations.

-

Coupling Reactions: In some instances, alkyl iodides can participate in transition-metal-catalyzed cross-coupling reactions, although this is more common for sp²-hybridized carbons.

Given its structure, the most logical and anticipated use of this compound is in a Grignard-type reaction to introduce its sterically hindered tertiary carbon nucleophile into a more complex molecule.

Hypothetical Application: Synthesis of a Diterpenoid-like Core

To illustrate the use of this compound, we present a hypothetical protocol for its use in the synthesis of a key intermediate for a diterpenoid-like natural product. In this scenario, the Grignard reagent derived from this compound is reacted with a functionalized cyclohexenone, a common building block in terpene synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

Data Presentation: Stoichiometry and Yield

The following table summarizes the quantitative data for the hypothetical reaction between 5-methylnonan-5-ylmagnesium iodide and a generic cyclohexenone derivative.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Theoretical Yield |

| This compound | 282.20 | 1.2 | 3.39 g (12.0 mmol) | - |

| Magnesium Turnings | 24.31 | 1.3 | 316 mg (13.0 mmol) | - |

| Cyclohexenone Derivative | ~150 (example) | 1.0 | 1.50 g (10.0 mmol) | - |

| Product | ~308 (example) | - | - | ~3.08 g |

Experimental Protocol: Grignard Reaction with a Cyclohexenone Derivative

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexenone derivative (as the electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.3 eq.).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound (1.2 eq.) in anhydrous diethyl ether.

-

Add a small portion of the iodide solution to the magnesium suspension. The reaction is initiated, which is indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Electrophile:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve the cyclohexenone derivative (1.0 eq.) in anhydrous THF.

-

Cool the solution of the electrophile to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent solution to the cooled solution of the electrophile via a cannula.

-

Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol product.

-

Signaling Pathway Analogy: A Synthetic Cascade

While not a biological signaling pathway, the logical flow of a synthetic sequence can be visualized similarly. The formation of the Grignard reagent is a key activation step, analogous to the phosphorylation of a kinase, which then enables the subsequent bond-forming "signal" to be transmitted to the electrophile.

Caption: A logical diagram of the synthetic transformation.

This compound, while not a prominent player in documented total syntheses, represents a class of simple alkyl halides that are fundamental tools in organic synthesis. Its most likely application is as a precursor to a tertiary Grignard reagent, enabling the introduction of a bulky, lipophilic C10 fragment into a growing molecular framework. The protocols and data presented here provide a general blueprint for how researchers can employ this and similar reagents in the strategic construction of complex natural products. The lack of specific literature examples may be due to the routine nature of such a transformation, which is often a small, enabling step within a much larger and more complex synthetic endeavor.

References

Application Notes and Protocols for the Preparation of Organometallic Reagents from 5-Iodo-5-methylnonane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various organometallic reagents from the tertiary alkyl iodide, 5-Iodo-5-methylnonane. The methodologies outlined below are intended to serve as a comprehensive guide for the preparation of Grignard, organolithium, and organozinc reagents, which are pivotal intermediates in organic synthesis and drug discovery.

Introduction

Organometallic reagents are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The preparation of these reagents from sterically hindered tertiary alkyl halides such as this compound can be challenging due to competing side reactions, primarily elimination. This document details optimized protocols to favor the formation of the desired organometallic species.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected yields for the preparation of different organometallic reagents from this compound. These values are based on literature precedents for similar tertiary alkyl halides and are intended to provide a comparative baseline.

| Organometallic Reagent | Metal | Solvent | Activating Agent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Grignard Reagent | Mg | THF | I₂, 1,2-dibromoethane | 25-60 | 2-6 | 40-60 |

| Organolithium Reagent | Li | Pentane/Hexane | None | -78 to 25 | 1-4 | Variable, often lower |

| Organozinc Reagent | Zn | THF | LiCl | 25-50 | 1-3 | 85-95 |

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. These reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Preparation of 5-Methylnonyl-5-magnesium Iodide (Grignard Reagent)

The preparation of Grignard reagents from tertiary alkyl halides can be challenging due to the propensity for elimination side reactions.[1] The use of tetrahydrofuran (THF) as a solvent is recommended over diethyl ether for better stabilization of the reagent.[1] Activation of the magnesium surface is crucial for initiating the reaction.[2][3]

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane

-

Inert gas supply (Argon or Nitrogen)

-

Flame-dried round-bottom flask with a reflux condenser and a dropping funnel

Procedure:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Place the flask under a positive pressure of inert gas.

-

Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface. Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color or the evolution of gas.[2][3]

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the alkyl iodide solution to the activated magnesium. The reaction is initiated when a gentle reflux is observed.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for an additional 2-6 hours to ensure complete conversion.

-

The concentration of the resulting Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Preparation of 5-Methylnonyl-5-lithium (Organolithium Reagent)

The synthesis of organolithium reagents from tertiary alkyl halides can be less efficient than from primary or secondary halides due to increased steric hindrance and the potential for side reactions.[4] These reactions are typically performed in non-polar aprotic solvents like pentane or hexane.[5]

Materials:

-

Lithium metal (with 0.5-2% sodium for activation, if available)[4]

-

This compound

-

Anhydrous pentane or hexane

-

Inert gas supply (Argon or Nitrogen)

-

Flame-dried round-bottom flask with a reflux condenser

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add finely cut lithium metal (2.2 equivalents) under a stream of inert gas.

-

Add anhydrous pentane or hexane to the flask.

-

Add a solution of this compound (1.0 equivalent) in the same solvent to the lithium dispersion.

-

Stir the mixture vigorously at room temperature. The reaction is often initiated by a noticeable change in the appearance of the lithium surface.

-